(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone: is a complex organic compound that features both tetrazole and piperazine moieties
Mechanism of Action
Target of Action
The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis .
Mode of Action
The compound interacts with its target through non-covalent interactions , forming two or more hydrogen bonds with amino acids in the active pockets of the targeted enzymes . This interaction results in encouraging binding energy, indicating a strong affinity between the compound and its target .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means the compound is well-absorbed into the body, distributed to the necessary sites, metabolized effectively, and excreted without causing harmful toxicants . These properties are crucial for the compound’s effectiveness as a drug .
Result of Action
The compound has shown significant antibacterial, anticancer, and anti-TB activities . It has demonstrated a significant zone of inhibition at higher concentrations, indicating its potential as an effective antibacterial agent . Furthermore, it has shown promising results in in vitro cytotoxic activity assays .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s lipophilicity can be boosted by substituting the carboxyl group in pharmacological molecules, which can enhance the bioavailability and reduce negative effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Piperazine Ring: This involves the reaction of a suitable amine with a dihaloalkane.
Coupling of Tetrazole and Piperazine Moieties: The final step involves the coupling of the tetrazole and piperazine rings through a methanone linkage, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions can occur at the tetrazole ring, leading to the formation of amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic or photonic properties.
Biological Research: It is used as a probe to study the interactions of tetrazole and piperazine derivatives with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- (2-phenyl-2H-tetrazol-5-yl)(4-methylpiperazin-1-yl)methanone
- (2-phenyl-2H-tetrazol-5-yl)(4-ethylpiperazin-1-yl)methanone
- (2-phenyl-2H-tetrazol-5-yl)(4-isopropylpiperazin-1-yl)methanone
Uniqueness
- The presence of the phenyl group on both the tetrazole and piperazine rings provides unique electronic properties.
- The methanone linkage offers a rigid structure that can influence the compound’s binding interactions.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-phenyltetrazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(17-19-21-24(20-17)16-9-5-2-6-10-16)23-13-11-22(12-14-23)15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICSZCNYAMUJJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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